[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride
CAS No.: 956074-70-7
Cat. No.: VC2896716
Molecular Formula: C5H5ClN4
Molecular Weight: 156.57 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride - 956074-70-7](/images/structure/VC2896716.png)
Specification
CAS No. | 956074-70-7 |
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Molecular Formula | C5H5ClN4 |
Molecular Weight | 156.57 g/mol |
IUPAC Name | [1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride |
Standard InChI | InChI=1S/C5H4N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h1-4H;1H |
Standard InChI Key | VDZUQUMAGRASDN-UHFFFAOYSA-N |
SMILES | C1=CN2C(=NC=N2)N=C1.Cl |
Canonical SMILES | C1=CN2C(=NC=N2)N=C1.Cl |
Introduction
# Triazolo[1,5-a]pyrimidine Hydrochloride: Structure, Synthesis, and Biological Applications Triazolo[1,5-a]pyrimidine hydrochloride represents an important heterocyclic compound with significant pharmacological potential. This compound belongs to the broader class of triazolopyrimidines, which have emerged as versatile scaffolds in medicinal chemistry with applications ranging from anticancer agents to antiviral therapeutics. The hydrochloride salt form enhances solubility and bioavailability, making it particularly valuable for pharmaceutical applications. This comprehensive review explores the chemical characteristics, synthetic methodologies, and therapeutic applications of triazolo[1,5-a]pyrimidine hydrochloride and its derivatives.
Key Physical and Chemical Properties
Property | Description |
---|---|
Appearance | Crystalline solid |
Molecular Formula | C₅H₄N₄·HCl (base formula + HCl) |
Structural Class | Fused heterocycle |
Solubility | Highly soluble in water, moderately soluble in polar organic solvents |
Stability | Stable under normal conditions; sensitive to strong oxidizing agents |
Reactive Sites | Multiple nitrogen atoms for hydrogen bonding and salt formation |
The parent triazolo[1,5-a]pyrimidine scaffold represents an important pharmacophore with multiple sites available for functionalization, including positions 2, 5, 6, and 7, allowing for structural diversity in derivative synthesis .
Synthetic Methodologies
Various synthetic routes have been developed for preparing triazolo[1,5-a]pyrimidine derivatives, which can subsequently be converted to their hydrochloride salts. The synthesis approaches can be categorized based on the key intermediates and reaction conditions.
One-Step Synthesis Procedures
Recent advancements have led to efficient one-step procedures for synthesizing triazolo[1,5-a]pyrimidine derivatives. For instance, researchers have developed facile methods for preparing 5-phenyl-, 6-phenyl-, and 7-phenyl-2-amino- triazolo[1,5-a]pyrimidines in a single synthetic step . These approaches offer significant advantages in terms of reaction time, yield, and operational simplicity.
A notable example includes the synthesis of derivatives with ethyl carboxylate moiety at the C-2 position, which have been prepared in good yields and subsequently converted to their corresponding hydrochloride salts .
Multi-Component Synthesis
Multi-component reactions represent another efficient approach for synthesizing triazolo[1,5-a]pyrimidine derivatives. A three-component one-pot synthesis has been reported for related compounds such as triazolo[4,3-a]pyrimidines using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate .
The general procedure involves:
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Combining 5-amino-1-phenyl-1H-1,2,4-triazole (3 mmol), aromatic aldehyde (3 mmol), and ethyl acetoacetate (3 mmol)
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Adding p-toluenesulfonic acid (APTS) as a catalyst (0.3 mmol)
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Refluxing in ethanol for 24 hours
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Isolation and purification of the product by filtration and recrystallization
Synthesis of Anilino-Substituted Derivatives
For synthesizing more complex derivatives such as 7-anilino-5-methyl-2-(3-(furan-2-ylmethylthio)propyl)- triazolo[1,5-a]pyrimidines, specific procedures have been established. These involve the reaction of furan-2-ylmethanethiol with sodium hydride in DMF, followed by the addition of appropriate intermediates .
These synthesized derivatives can then be converted to their hydrochloride salts by treatment with hydrogen chloride in suitable solvents, typically ethers or alcohols.
Pharmacological Activities Triazolo[1,5-a]pyrimidine hydrochloride and its derivatives exhibit diverse pharmacological activities, making them valuable scaffolds in drug discovery.
Anticancer Properties
Several triazolo[1,5-a]pyrimidine derivatives have demonstrated significant anticancer activities against various cancer cell lines. Compound 19, a triazolo[1,5-a]pyrimidine derivative, showed remarkable activity against Bel-7402 (liver cancer) and HT-1080 (fibrosarcoma) cell lines with IC₅₀ values of 12.3 μM and 6.1 μM, respectively .
In another study, triazolo[4,3-a]pyrimidine derivatives exhibited promising antiproliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7. Compounds 4c and 4j were particularly effective, with IC₅₀ values of 17.83 μM and 19.73 μM against these cell lines, respectively .
The anticancer activity data of selected derivatives are summarized in the following table:
Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
---|---|---|---|
Compound 19 | Bel-7402 | 12.3 | |
Compound 19 | HT-1080 | 6.1 | |
Compound 4c | MDA-MB-231 | 17.83 | |
Compound 4j | MCF-7 | 19.73 |
Antiviral Activities Triazolo[1,5-a]pyrimidine derivatives have also shown promising antiviral properties, particularly against influenza virus and SARS-CoV-2.
Research has identified this scaffold as suitable for developing compounds that disrupt influenza virus RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits heterodimerization. Compound 22, a functionalized triazolo[1,5-a]pyrimidine derivative, demonstrated both anti-PA-PB1 activity (IC₅₀ = 19.5 μM) and anti-influenza virus activity (EC₅₀ = 16 μM) at non-toxic concentrations .
Additionally, some derivatives have shown activity against SARS-CoV-2. Compound 49 exhibited an EC₅₀ value of 34.47 μM, highlighting the potential of the triazolopyrimidine scaffold in developing anti-coronavirus agents .
Other Medicinal Applications
Beyond anticancer and antiviral applications, triazolo[1,5-a]pyrimidine derivatives have demonstrated various other pharmacological activities:
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Antimicrobial activity
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Anti-tubercular properties
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CB cannabinoid agonist effects
Several clinical candidates and marketed drugs incorporating the triazolo[1,5-a]pyrimidine moiety further highlight the medicinal significance of this scaffold. These include Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications of the triazolo[1,5-a]pyrimidine scaffold affect biological activity. These studies guide rational design of more potent and selective derivatives.
Key Structural Features Affecting Activity
Position | Effect of Substitution |
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C-2 | Ethyl carboxylate moiety enhances antiviral activity |
C-5 | Phenyl substitution improves anticancer activity |
C-6 | Aromatic substitution increases binding to biological targets |
C-7 | Anilino substitution enhances anticancer properties |
N-1, N-2, N-4 | Salt formation sites affecting solubility and bioavailability |
Research indicates that compounds with phenyl substitution at position 5 or 7 of the triazolo[1,5-a]pyrimidine scaffold often exhibit enhanced anticancer activity . Similarly, derivatives with functionalized side chains at position 2 have demonstrated improved antiviral properties .
Molecular Mechanism of Action
The biological activities of triazolo[1,5-a]pyrimidine derivatives involve various molecular mechanisms. For antiviral activity, these compounds typically disrupt protein-protein interactions critical for viral replication, such as the PA-PB1 interaction in influenza virus polymerase .
The anticancer activity likely involves multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and interference with signaling pathways essential for cancer cell survival and growth. The precise mechanisms vary depending on the specific substitution pattern of the derivatives .
Current Research and Future Perspectives
Research on triazolo[1,5-a]pyrimidine hydrochloride and its derivatives continues to evolve, with several promising directions:
Emerging Applications
Recent studies have expanded the potential applications of these compounds beyond traditional therapeutic areas. The discovery of their activity against SARS-CoV-2 opens new avenues for developing antiviral agents to combat emerging viral threats .
Synthetic Advances
Ongoing research focuses on developing more efficient and environmentally friendly synthetic methods. One-pot multicomponent reactions and green chemistry approaches represent significant advancements in this direction .
Drug Delivery Systems
The hydrochloride salt form of triazolo[1,5-a]pyrimidine derivatives offers improved solubility, but further research into advanced drug delivery systems could enhance their pharmacokinetic properties and therapeutic efficacy.
Combination Therapies
Exploring synergistic effects of triazolo[1,5-a]pyrimidine derivatives with established drugs represents another promising research direction, particularly for complex diseases like cancer and viral infections.
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